

Molybdenum-92: A Comprehensive Technical Guide to its Electron Configuration and Atomic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-92 (^{92}Mo) is a stable isotope of the transition metal Molybdenum. Comprising approximately 14.84% of naturally occurring molybdenum, its unique nuclear and atomic properties make it a subject of significant interest in various scientific and research applications, including in the field of drug development where isotopic labeling can be a powerful tool.^{[1][2]} This technical guide provides an in-depth analysis of the electron configuration and fundamental atomic properties of **Molybdenum-92**, supported by detailed experimental methodologies for their determination.

Core Atomic and Nuclear Properties

The fundamental characteristics of an element are defined by its subatomic composition and the arrangement of its electrons. For **Molybdenum-92**, these core properties are summarized in the tables below.

Subatomic Particle Composition

Property	Value
Protons	42[3][4][5]
Neutrons	50[3][4]
Electrons (in a neutral atom)	42[5]
Atomic Number (Z)	42[3][4]
Mass Number (A)	92[3][4]

Isotopic and Nuclear Properties

Property	Value
Isotopic Mass	91.906808(5) u[3]
Natural Abundance	14.649(106) %[3]
Nuclear Spin	0+[3]
Nuclear Binding Energy	796.5104071 MeV[3]

Electron Configuration of Molybdenum-92

The arrangement of electrons in an atom's orbitals dictates its chemical behavior. As with all isotopes of an element, **Molybdenum-92** has the same electron configuration as a neutral Molybdenum atom. Molybdenum is a notable exception to the Aufbau principle, exhibiting a more stable half-filled d-orbital.

The full electron configuration is: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^5 5s^1$ [6]

The abbreviated, or noble gas, configuration is: $[Kr] 4d^5 5s^1$ [6][7][8]

The distribution of electrons across the principal energy shells is as follows:

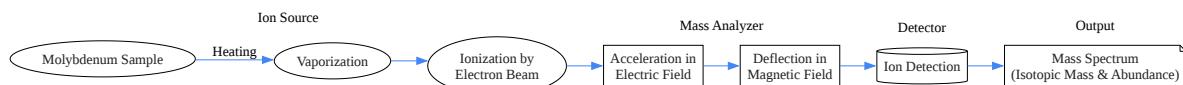
Energy Shell (n)	Number of Electrons
1	2[9][10]
2	8[9][10]
3	18[9][10]
4	13[9][10]
5	1[9][10]

Key Atomic Properties

The following table summarizes several key atomic properties of Molybdenum. These properties are primarily determined by the electron configuration and the effective nuclear charge experienced by the outermost electrons.

Atomic Property	Value
Atomic Radius (empirical)	139 pm[4]
Covalent Radius	145 pm[4]
First Ionization Energy	7.09243 eV[2]
Electronegativity (Pauling Scale)	2.16[4]
Electron Affinity	0.7473 kJ/mol[4]

Experimental Protocols


The determination of the atomic and nuclear properties of **Molybdenum-92** relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for measuring some of the key properties discussed.

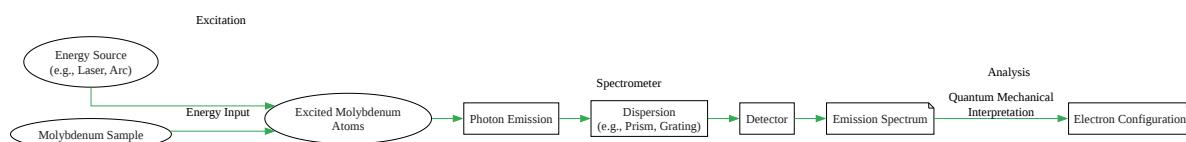
Mass Spectrometry for Isotopic Mass and Abundance

Mass spectrometry is the primary technique used to determine the precise mass and relative abundance of isotopes.

Methodology:

- Ionization: A sample of Molybdenum is introduced into the mass spectrometer and is vaporized. The gaseous atoms are then ionized, typically by bombardment with a high-energy electron beam, which removes one or more electrons to create positive ions.
- Acceleration: The newly formed ions are then accelerated by an electric field, imparting the same kinetic energy to all ions of a given charge.
- Deflection: The accelerated ions then pass through a magnetic field. The magnetic field deflects the ions from their straight path into a circular trajectory. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion.
- Detection: A detector measures the position at which the ions arrive. By knowing the strength of the magnetic and electric fields, and the position of detection, the m/z ratio can be accurately determined. Since the charge is typically +1, this directly gives the mass of the isotope. The relative number of ions detected at each mass gives the isotopic abundance.

[Click to download full resolution via product page](#)


Workflow for Mass Spectrometry.

Spectroscopic Determination of Electron Configuration

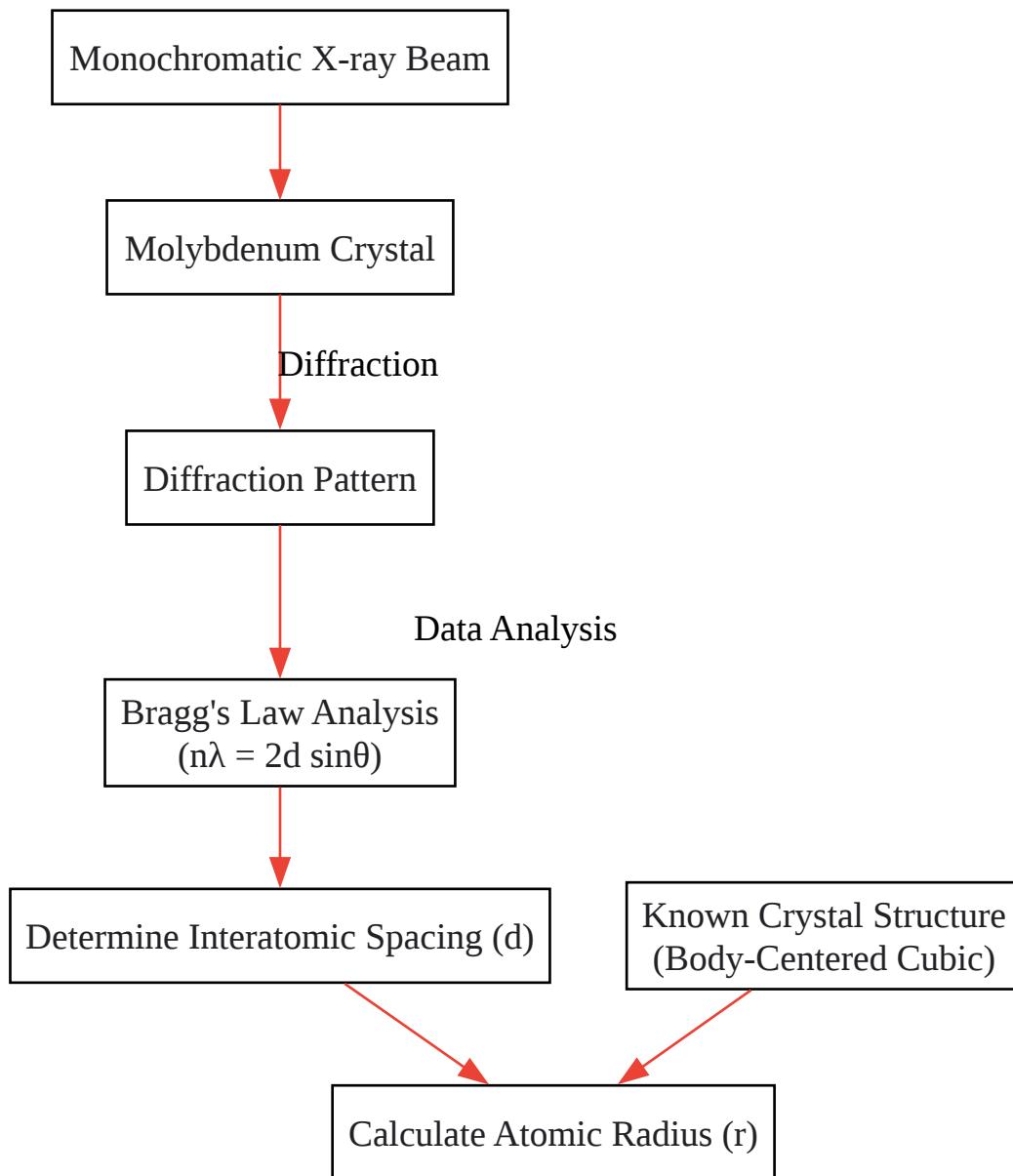
The electron configuration of an element is determined experimentally through various spectroscopic techniques that probe the energy levels of its electrons.

Methodology:

- **Excitation:** The Molybdenum sample is energized, for example, in an electric arc or by laser irradiation. This causes electrons to be promoted to higher, unstable energy levels.
- **Emission/Absorption:** As the electrons relax back to their ground state, they emit photons of specific wavelengths, creating an emission spectrum. Alternatively, a continuous spectrum of light can be passed through a vapor of the element, and the wavelengths that are absorbed correspond to the energies required to excite the electrons, creating an absorption spectrum.
- **Analysis:** The resulting spectrum, a series of sharp lines, is analyzed. Each line corresponds to a specific electronic transition between energy levels.
- **Correlation with Theory:** By comparing the observed spectral lines with the predictions of quantum mechanical models, the energy levels of the orbitals can be mapped, and the ground state electron configuration can be deduced.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis.


Determination of Atomic Radius using X-ray Diffraction

For solid metallic elements like Molybdenum, the atomic radius is typically determined using X-ray diffraction on a crystalline sample.

Methodology:

- Crystal Preparation: A single crystal or a crystalline powder of Molybdenum is prepared.
- X-ray Bombardment: A beam of monochromatic X-rays is directed at the crystal.
- Diffraction: The X-rays are diffracted by the planes of atoms in the crystal lattice.
- Detection of Diffraction Pattern: The diffracted X-rays produce a characteristic pattern of spots or rings on a detector.
- Bragg's Law Analysis: The angles at which the X-rays are diffracted are related to the spacing between the atomic planes by Bragg's Law ($n\lambda = 2d \sin\theta$).
- Calculation of Atomic Radius: From the inter-atomic spacing (d), and knowing the crystal structure of Molybdenum (Body-Centered Cubic), the atomic radius can be calculated. For a BCC structure, the relationship between the lattice constant (a) and the atomic radius (r) is $a = 4r/\sqrt{3}$.

X-ray Diffraction Experiment

[Click to download full resolution via product page](#)

Logical flow for atomic radius determination.

Applications in Research and Drug Development

The well-defined properties of **Molybdenum-92** make it a valuable tool in various research contexts. In drug development, the use of stable isotopes like ⁹²Mo for isotopic labeling allows

for the tracing of metabolic pathways and the quantification of drug absorption, distribution, metabolism, and excretion (ADME) without the complications of radioactivity. The distinct mass of ⁹²Mo enables its detection and quantification by mass spectrometry in complex biological matrices.

Conclusion

Molybdenum-92 possesses a unique combination of nuclear stability and specific atomic properties derived from its electron configuration. A thorough understanding of these characteristics, and the experimental methods used to determine them, is crucial for its application in advanced scientific research and pharmaceutical development. The data and methodologies presented in this guide offer a comprehensive resource for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Atomic Radius? | Atomic Radius Examples & Periodic Trend - Lesson | Study.com [study.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. physics.stackexchange.com [physics.stackexchange.com]
- 4. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 5. Atomic radius | Research Starters | EBSCO Research [ebsco.com]
- 6. Electron configuration - Wikipedia [en.wikipedia.org]
- 7. How To Determine Atomic Radius - Housing Innovations [dev.housing.arizona.edu]
- 8. How are electronic configurations determined experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. smart.dhgate.com [smart.dhgate.com]

- 10. Ionization energy - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Molybdenum-92: A Comprehensive Technical Guide to its Electron Configuration and Atomic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083593#electron-configuration-and-atomic-properties-of-molybdenum-92>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com